molecular formula C23H16N2OS B5323091 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile

Cat. No. B5323091
M. Wt: 368.5 g/mol
InChI Key: IMNXQUYCCCWXQM-CPNJWEJPSA-N
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Description

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of Akt, a signaling molecule that is often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. In addition, studies investigating the molecular mechanisms of this compound's biological activities may lead to the development of new drugs with similar properties. Finally, studies investigating the structure-activity relationship of this compound may lead to the development of new derivatives with improved biological activities.

Synthesis Methods

The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 1-naphthylacetonitrile in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies investigating the molecular mechanisms of cancer and inflammation, as well as in drug discovery research.

properties

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-26-20-11-9-17(10-12-20)22-15-27-23(25-22)19(14-24)13-18-7-4-6-16-5-2-3-8-21(16)18/h2-13,15H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNXQUYCCCWXQM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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